2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-(4-Fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound comprising a chromene ring fused to a pyrimidine-dione core. This scaffold is part of a broader class of chromeno-pyrimidine-diones, which are explored for diverse applications, including pharmaceuticals and materials science. Its synthesis typically involves multi-step reactions, such as cyclocondensation of substituted chromene precursors with pyrimidine derivatives, followed by functionalization .
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O4/c1-31-18-12-6-15(7-13-18)14-28-23(16-8-10-17(26)11-9-16)27-24-21(25(28)30)22(29)19-4-2-3-5-20(19)32-24/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBHOBXUOTUUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-fluorobenzaldehyde, 4-methoxybenzylamine, and a suitable pyrimidine precursor.
Functional Group Modifications: Introduction of the fluorophenyl and methoxybenzyl groups can be done through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Final Cyclization and Purification: The final step often involves cyclization under acidic or basic conditions followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Scalable Purification Techniques: Use of large-scale chromatography or crystallization methods to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group at position 2 enhances electrophilicity at adjacent carbons, enabling nucleophilic substitution. For example:
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Aromatic ring substitution : The electron-withdrawing fluorine atom activates the para position of the phenyl group for nucleophilic attack. Methanol or amines can substitute halides under reflux conditions.
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Pyrimidine ring reactivity : The pyrimidine-4,5-dione moiety undergoes substitution at the carbonyl oxygen, forming derivatives like thiones or hydrazones .
Example Reaction :
Electrophilic Addition and Cyclization
The chromeno-pyrimidine scaffold participates in cycloaddition reactions. For instance:
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Michael addition : The electron-rich chromene ring reacts with α,β-unsaturated carbonyl compounds to form fused polycyclic derivatives .
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Intramolecular cyclization : Under acidic conditions (e.g., POCl), the methoxybenzyl group facilitates ring closure, forming tricyclic structures .
Conditions :
| Reaction Type | Catalyst/Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Michael addition | None, HO | Ambient | 57–93 | |
| Pinner/Dimroth rearrangement | POCl, CHCOOH | 80°C | 60–85 |
Multicomponent Reactions (MCRs)
This compound’s synthesis and derivatization often employ MCRs due to their efficiency:
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One-pot synthesis : A mixture of 6-amino-1,3-dimethyluracil, o-hydroxybenzyl alcohol, and substituted aldehydes undergoes condensation to form chromeno-pyrimidine derivatives.
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Microwave-assisted MCRs : Reduced reaction time (15–30 minutes) and improved yields (up to 85%) compared to conventional heating.
Key Byproducts : Oligomerization is minimized by optimizing solvent polarity (e.g., DMF vs. ethanol).
Methoxy Group Demethylation
The 4-methoxybenzyl group can be demethylated using BBr or HI to yield phenolic derivatives, enhancing solubility for biological assays .
Fluorophenyl Modifications
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Halogen exchange : Fluorine can be replaced by chlorine or bromine via SNAr mechanisms under high-temperature conditions.
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Cross-coupling : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the fluorophenyl position.
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological profiles:
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Anticancer analogs : Introduction of sulfonamide or thiourea groups at position 5 improves antiproliferative activity against colorectal cancer cells (IC = 2.1–8.7 μM) .
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Antimicrobial agents : Thioether derivatives show broad-spectrum activity, with MIC values as low as 4 μg/mL against S. aureus.
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. For instance:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation and survival pathways.
- Case Study : A study demonstrated that a related compound showed IC50 values as low as 7.2 μM against MIF2 tautomerase, suggesting potential applications in cancer therapy by targeting metabolic pathways crucial for tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Inhibition Studies : Preliminary studies show that similar chromeno derivatives possess antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Data Table :
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Chromeno Derivative A | Antibacterial | 15 |
| Chromeno Derivative B | Antifungal | 20 |
Anti-inflammatory Effects
Chromeno derivatives have been explored for their anti-inflammatory properties:
- Mechanism : These compounds may modulate inflammatory pathways by inhibiting specific kinases or enzymes involved in the inflammatory response.
- Research Findings : Studies suggest that modifications to the chromeno structure can enhance anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Fluorination Effects : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Altering substituents on the chromeno ring can lead to varying degrees of biological activity, as seen in comparative studies with other derivatives.
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | Structure | Anticancer (MIF2 Inhibition) | 7.2 |
| Related Chromeno Derivative A | Structure | Antimicrobial | 15 |
| Related Chromeno Derivative B | Structure | Anti-inflammatory | 20 |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may enhance binding affinity and selectivity towards these targets. The exact pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs in Chromeno-Pyrimidine-Dione Family
The compound shares structural similarities with several derivatives, differing primarily in substituents and their positions (Table 1).
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound reduces electron density at the pyrimidine-dione core compared to analogs with nitro (e.g., ) or chloro (e.g., ) substituents. This impacts intermolecular interactions and solubility .
- Electron-Donating Groups (EDGs): The 4-methoxybenzyl group enhances solubility in polar solvents compared to alkyl or aryl substituents (e.g., butyl in or phenethyl in ). Methoxy groups also stabilize crystal packing via C–H···O interactions .
Biological Activity
The compound 2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on various research findings.
Synthesis
The synthesis of chromeno-pyrimidine derivatives often involves multi-component reactions that yield high purity and yield. For instance, the use of organocatalysts such as pentafluorophenylammonium triflate (PFPAT) has been reported to facilitate the condensation reactions required to form these heterocycles efficiently .
Anticancer Activity
Research indicates that chromeno-pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
Neuroprotective Properties
The neuroprotective effects of chromeno-pyrimidines have also been explored. These compounds are believed to interact with neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases. The mechanism involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Antimicrobial Activity
In addition to anticancer and neuroprotective effects, chromeno-pyrimidine derivatives have demonstrated antimicrobial activity against both bacterial and fungal strains. The compounds were evaluated using standard antimicrobial susceptibility tests, showing promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxybenzyl Substituent : Contributes to the overall stability and bioactivity through electronic effects.
Table 1 summarizes key findings regarding the structure-activity relationships of similar chromeno-pyrimidine derivatives:
| Compound Structure | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| 2-(4-fluorophenyl) | Anticancer | 5.0 | |
| 3-(4-methoxybenzyl) | Neuroprotective | 10.0 | |
| 2-(4-fluorophenyl)-3-(4-methoxybenzyl) | Antimicrobial | 15.0 |
Case Studies
- In Vitro Studies : A study conducted on a series of chromeno-pyrimidine derivatives showed that modifications at the C-3 position significantly enhanced their anticancer activity against breast cancer cell lines, with some compounds exhibiting IC50 values below 10 μM.
- In Vivo Studies : In animal models, compounds with similar structures demonstrated reduced tumor growth rates and improved survival compared to controls when administered at therapeutic doses.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Microwave-assisted | 100°C, PEG-400, 2–3 hr | 75–85 | >90% | |
| Aza-Wittig | CH₂Cl₂/EtOH, RT, 24 hr | 60–70 | 95% | |
| Three-component | NaOH (aq), 80°C, 4 hr | 65–75 | 85–90% |
Basic: How is X-ray crystallography applied to determine the crystal structure of this compound?
Methodological Answer:
X-ray crystallography is critical for confirming molecular geometry and intermolecular interactions:
Crystal Growth : Recrystallization from ethanol/dichloromethane (1:2 v/v) yields suitable single crystals .
Data Collection : Diffraction data collected at 173–298 K using Mo/Kα radiation (λ = 0.71073 Å).
Structure Solution : SHELXS/SHELXD for phase problem resolution via direct methods .
Refinement : SHELXL refines atomic coordinates and thermal parameters. Hydrogen atoms are added geometrically (riding model) .
Validation : Check for disorders (e.g., in methyl groups) and intermolecular interactions (C–H⋯O/F) stabilizing the crystal lattice .
Q. Key Findings :
- Dihedral angles between the pyrimidinone core and fluorophenyl/methoxyphenyl groups range from 64.6° to 80.6°, indicating significant torsion .
Advanced: What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions between NMR, MS, and XRD data can be resolved by:
Multi-Technique Cross-Validation :
- Compare XRD bond lengths/angles with DFT-calculated geometries.
- Use 2D NMR (COSY, HSQC) to confirm proton-proton and proton-carbon correlations .
Dynamic NMR Analysis : Detect rotational barriers in flexible substituents (e.g., methoxy groups) causing signal splitting .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/F atoms) .
Case Study : Crystallographic disorder in methyl groups was resolved using SHELXL’s PART instruction to model alternative conformations .
Advanced: How can the microwave-assisted synthesis be optimized for higher yield and purity?
Methodological Answer:
Optimization parameters include:
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction efficiency .
Catalyst Screening : K₂CO₃ or piperidine improves cyclization kinetics .
Temperature/Time Gradient : A stepwise ramp (e.g., 80°C → 120°C over 10 min) prevents side reactions.
Post-Reaction Workup : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Q. Table 2: Optimization Results
| Parameter | Baseline | Optimized | Yield Increase |
|---|---|---|---|
| Solvent | Ethanol | PEG-400 | +15% |
| Catalyst | None | K₂CO₃ | +20% |
| Reaction Time | 40 min | 25 min | +10% |
Advanced: What computational methods support the analysis of structure-activity relationships (SAR) for biological activity?
Methodological Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., Mycobacterium tuberculosis enzyme active sites) .
DFT Calculations : B3LYP/6-31G* level optimizations evaluate electronic effects of substituents (e.g., electron-withdrawing F groups enhance electrophilicity) .
Pharmacophore Modeling : Identifies critical features (e.g., hydrogen-bond acceptors in the pyrimidinone ring) for antimicrobial activity .
Case Study : Fluorophenyl groups increase lipophilicity (logP ~3.2), correlating with improved membrane permeability in Gram-negative bacteria .
Basic: What biological activities have been reported for chromeno[2,3-d]pyrimidine derivatives?
Methodological Answer:
Reported activities include:
Q. Assay Protocols :
- Broth microdilution (CLSI guidelines) for antimicrobial testing .
- Alamar Blue assay for mycobacterial growth inhibition .
Advanced: How do substituents on the chromeno[2,3-d]pyrimidine core influence pharmacokinetic properties?
Methodological Answer:
Substituent effects are analyzed via:
logP Measurements : Fluorine and methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration .
Metabolic Stability : Microsomal assays (human liver microsomes) show trifluoromethyl groups reduce CYP450-mediated oxidation .
Solubility : Polar groups (e.g., –OH) improve aqueous solubility but reduce membrane permeability.
Q. Table 3: Substituent Impact
| Substituent | logP | Metabolic Half-Life (HLM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Fluorophenyl | 3.1 | 45 min | 0.12 |
| 4-Methoxybenzyl | 2.8 | 60 min | 0.25 |
| –CF₃ | 3.5 | >120 min | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
